molecular formula C11H16ClNO2 B13716409 3-(2,6-Dimethoxyphenyl)azetidine Hydrochloride

3-(2,6-Dimethoxyphenyl)azetidine Hydrochloride

Cat. No.: B13716409
M. Wt: 229.70 g/mol
InChI Key: DVMWXQPSMRNPKP-UHFFFAOYSA-N
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Description

3-(2,6-Dimethoxyphenyl)azetidine Hydrochloride is a chemical compound with the molecular formula C11H16ClNO2 It is a member of the azetidine family, which consists of four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Dimethoxyphenyl)azetidine Hydrochloride typically involves the reaction of 2,6-dimethoxybenzylamine with an appropriate azetidine precursor under controlled conditions. One common method is the aza Paternò–Büchi reaction, which involves the [2 + 2] photocycloaddition of an imine and an alkene component . This reaction is efficient for synthesizing functionalized azetidines.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in solid form .

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Dimethoxyphenyl)azetidine Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the azetidine ring is opened or modified.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted azetidines .

Scientific Research Applications

3-(2,6-Dimethoxyphenyl)azetidine Hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,6-Dimethoxyphenyl)azetidine Hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s reactivity is driven by the ring strain of the azetidine ring, which makes it susceptible to various chemical transformations . This reactivity allows it to interact with biological molecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,6-Dimethoxyphenyl)azetidine Hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H16ClNO2

Molecular Weight

229.70 g/mol

IUPAC Name

3-(2,6-dimethoxyphenyl)azetidine;hydrochloride

InChI

InChI=1S/C11H15NO2.ClH/c1-13-9-4-3-5-10(14-2)11(9)8-6-12-7-8;/h3-5,8,12H,6-7H2,1-2H3;1H

InChI Key

DVMWXQPSMRNPKP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)C2CNC2.Cl

Origin of Product

United States

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